Ridaifen G

Catalog No.
S659765
CAS No.
M.F
C32H42N2O2
M. Wt
486.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ridaifen G

Product Name

Ridaifen G

IUPAC Name

3-[4-[1-[4-[3-(dimethylamino)propoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylpropan-1-amine

Molecular Formula

C32H42N2O2

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C32H42N2O2/c1-6-31(26-12-8-7-9-13-26)32(27-14-18-29(19-15-27)35-24-10-22-33(2)3)28-16-20-30(21-17-28)36-25-11-23-34(4)5/h7-9,12-21H,6,10-11,22-25H2,1-5H3

InChI Key

RQSWTHUUSLNSOI-UHFFFAOYSA-N

Synonyms

ridaifen G

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCCN(C)C)C2=CC=C(C=C2)OCCCN(C)C)C3=CC=CC=C3

Ridaifen G is a synthetic compound derived from tamoxifen, a selective estrogen receptor modulator commonly used in the treatment of breast cancer. Ridaifen G, along with other ridaifen compounds, was developed to enhance anticancer efficacy while potentially minimizing estrogen receptor-mediated side effects. It exhibits potent growth inhibitory activity against various cancer cell lines, suggesting a mechanism of action distinct from that of tamoxifen. The compound's unique structural features, including modifications to the triphenylethylene backbone typical of tamoxifen derivatives, contribute to its biological activity and selectivity in targeting cancer cells .

That are pivotal for its biological activity. As a tamoxifen analog, it retains the core triphenylethylene structure but features modifications that enhance its interaction with specific cellular targets. Notably, Ridaifen G has been shown to bind directly to proteins such as calmodulin and heterogeneous nuclear ribonucleoproteins A2/B1, which are implicated in its growth-inhibitory effects on cancer cells . The compound's ability to disrupt cellular signaling pathways is also significant, as it can modulate gene expression profiles associated with tumor growth and survival .

Ridaifen G exhibits notable biological activity as an anticancer agent. Its mechanism of action appears to involve multiple cellular targets rather than solely relying on estrogen receptor pathways. In studies involving various cancer cell lines, Ridaifen G demonstrated significant growth inhibition, even in cell lines that do not express estrogen receptors. This suggests that Ridaifen G may exert its effects through alternative pathways, including interactions with proteins involved in cell cycle regulation and apoptosis . Additionally, the compound has been linked to autophagy induction in certain leukemia cell lines, further illustrating its multifaceted biological roles .

Ridaifen G's primary application lies in oncology, particularly as a potential therapeutic agent for breast cancer and other malignancies. Its ability to inhibit tumor growth across various cancer types positions it as a promising candidate for further clinical development. Additionally, due to its unique mechanism of action, Ridaifen G may be explored for use in combination therapies aimed at overcoming resistance to conventional treatments like tamoxifen . Beyond oncology, research into its effects on cannabinoid receptors suggests potential applications in pain management and inflammation control .

Studies investigating the interactions of Ridaifen G with cellular proteins have revealed critical insights into its mode of action. Key targets identified include calmodulin and heterogeneous nuclear ribonucleoproteins A2/B1, both of which play essential roles in cellular signaling and gene regulation . Furthermore, Ridaifen G has been shown to exhibit anti-inflammatory properties through its interactions with cannabinoid receptors, indicating a broader therapeutic potential beyond its anticancer effects .

Ridaifen G belongs to a class of compounds known as ridaifens, which are structurally similar to tamoxifen but possess distinct pharmacological profiles. Below is a comparison of Ridaifen G with other similar compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
TamoxifenCore triphenylethyleneEstrogen receptor modulationKnown for ER-dependent effects
Ridaifen BSimilar backboneER-independent growth inhibitionHigh affinity for cannabinoid receptors
Ridaifen ASimilar backboneGrowth inhibition via diverse mechanismsExhibits different side chain modifications
Ridaifen CSimilar backboneAnticancer activity through multiple pathwaysUnique structural modifications enhancing selectivity

Ridaifen G stands out due to its unique binding profiles and efficacy against cancer cells regardless of estrogen receptor status, making it a compelling subject for further research within this class of compounds .

Ridaifen G belongs to a novel class of tamoxifen derivatives that were developed using innovative synthetic methodologies pioneered at Tokyo University of Science [1] [2]. The primary synthetic approach for Ridaifen G production employs a three-component coupling reaction that serves as the cornerstone methodology for constructing the complex triphenylethylene framework characteristic of the ridaifen series [3] [4] [5].

The fundamental synthetic pathway involves the coupling of three key components: aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles in the presence of hafnium tetrachloride (HfCl₄) as a Lewis acid catalyst [3] [4]. This reaction proceeds through the formation of intermediate homoallyl silyl ethers, followed by Friedel-Crafts alkylation to produce 3,4,4-trisubstituted butenes [4]. These intermediates subsequently undergo double bond migration to afford the desired tetra-substituted ethylene core structure that defines the ridaifen scaffold [4].

The optimization of reaction conditions for Ridaifen G synthesis has been extensively studied [4]. The most effective catalyst system combines stoichiometric amounts of HfCl₄ with 0.5 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a co-catalyst [4]. This combination significantly enhances the reactivity of cinnamyltrimethylsilane, which exhibits lower reactivity compared to simple allylsilanes [4]. Under these optimized conditions, the three-component coupling reaction yields the desired trisubstituted butenes in 57-73% yields, depending on the specific aromatic aldehyde substrate employed [4] [6].

Alternative synthetic approaches have been explored for ridaifen derivatives, including aldol condensation followed by Friedel-Crafts substitution [3]. However, the three-component coupling methodology remains the most practical and efficient route, requiring only three to four synthetic steps compared to traditional tamoxifen synthesis that typically requires ten or more steps [3] [4].

Key Reactions in Ridaifen G Synthesis

The synthesis of Ridaifen G involves several critical chemical transformations that must be executed with precision to ensure high yield and purity of the final product. The hydrogenolysis reaction represents one of the most important selective transformations in the synthetic sequence [1] [7]. This reaction employs palladium on carbon (10% loading) under hydrogen atmosphere to selectively remove benzyl protecting groups while preserving the crucial carbon-carbon double bond in the triphenylethylene framework [1] [7].

The selectivity of the hydrogenolysis is attributed to the presence of amino alkyl side chains, which effectively poison the palladium catalyst and prevent unwanted reduction of the alkene moiety [1] [7]. This reaction proceeds under mild conditions at room temperature for three hours under one atmosphere of hydrogen, achieving excellent yields of 95% [1] [7].

Alkylation reactions play a pivotal role in introducing the characteristic side chains that distinguish Ridaifen G from other ridaifen derivatives [1] [7]. The alkylation of phenolic hydroxyl groups is accomplished using protected amino alkyl mesylates in the presence of sodium hydride as base in N,N-dimethylformamide solvent [1] [7]. This reaction proceeds at room temperature over two hours, providing the desired ether linkage in 79% yield [1] [7].

Deprotection reactions are essential for revealing the active amino functionalities required for biological activity [1] [7]. The removal of tert-butoxycarbonyl (Boc) protecting groups is achieved using methanesulfonic acid in dichloromethane at room temperature [1] [7]. This mild deprotection method avoids harsh acidic conditions that could potentially damage the sensitive triphenylethylene core, proceeding in quantitative yield (99%) [1] [7].

Double bond migration represents a unique transformation that converts the initially formed 3,4,4-trisubstituted butenes into the thermodynamically more stable tetra-substituted ethylene products [4]. This isomerization is catalyzed by potassium tert-butoxide (tBuOK) and proceeds in nearly quantitative yield under mild basic conditions [4]. The migration is crucial for establishing the correct geometric configuration required for optimal biological activity [4].

Three-Component Coupling Reaction in Ridaifen G Synthesis

The three-component coupling reaction stands as the defining synthetic methodology for Ridaifen G construction, representing a significant advancement in the field of tamoxifen derivative synthesis [5] [3] [4]. This innovative approach was developed specifically to address the synthetic challenges associated with constructing complex triphenylethylene frameworks in a concise and efficient manner [5].

The reaction mechanism involves the initial allylation of aromatic aldehydes with cinnamyltrimethylsilane, catalyzed by the HfCl₄/TMSOTf catalyst system [4]. This step generates homoallyl silyl ether intermediates that subsequently undergo Friedel-Crafts alkylation with aromatic nucleophiles such as anisole [4]. The Lewis acid catalyst facilitates both the allylation and alkylation steps, enabling the formation of carbon-carbon bonds in a single synthetic operation [4].

Substrate scope studies have demonstrated the versatility of this coupling reaction for Ridaifen G synthesis [4] [6]. Various aromatic aldehydes have been successfully employed, including benzaldehyde, 3-pivaloyloxybenzaldehyde, and halogenated benzaldehydes [4] [6]. The reaction tolerates both electron-withdrawing and electron-donating substituents on the aromatic ring, although the substitution pattern influences the regioselectivity of the coupling [4] [6].

The regioselectivity of the three-component coupling is particularly important for Ridaifen G synthesis, as it determines the substitution pattern on the final product [4] [6]. Unsubstituted benzaldehyde provides a 30:70 ratio of ortho to para substitution products, while electron-withdrawing groups such as pivaloyloxy or halogen substituents favor para substitution with ratios ranging from 81:19 to 91:9 [4] [6].

Optimization studies have revealed that the catalyst loading and reaction conditions significantly impact both yield and selectivity [4]. The use of HfCl₄ alone provides moderate yields (51-73%), while the addition of TMSOTf as co-catalyst substantially improves the reaction efficiency [4]. The optimal ratio of HfCl₄ to TMSOTf is 1:0.5, providing the highest yields while maintaining good regioselectivity [4].

Chemical Modifications and Derivatives of Ridaifen G

The development of Ridaifen G derivatives has focused on systematic structural modifications to enhance biological activity while reducing unwanted side effects associated with estrogen receptor binding [8] [9]. These modifications encompass changes to the side chain functionalities, aromatic ring substitutions, and conjugation with various molecular probes [8] [9] [1].

Side chain modifications represent the most extensively explored area of Ridaifen G derivatization [10] [11]. The replacement of traditional dimethylaminoethyl side chains with pyrrolidine, morpholine, or other cyclic amine functionalities has been shown to significantly alter the biological profile of the compounds [10] [11]. Pyrrolidine-containing derivatives, such as Ridaifen-B, demonstrate enhanced cytotoxicity against estrogen receptor-negative cell lines, indicating a mechanism of action distinct from classical selective estrogen receptor modulators [12] [11].

Aromatic ring modifications have been employed to fine-tune the electronic properties and metabolic stability of Ridaifen G derivatives [4] [9]. Halogen substitution at various positions on the phenyl rings provides compounds with altered pharmacokinetic profiles [4] [9]. The introduction of bromine or iodine substituents has been particularly useful for structure-activity relationship studies and for preparing compounds suitable for radioimaging applications [4] [9].

Fluorescent labeling represents an important area of Ridaifen G modification for biological research applications [1] [7]. The conjugation of Ridaifen derivatives with boron dipyrromethene (BODIPY) fluorophores enables real-time monitoring of cellular uptake and intracellular localization [1] [7]. The 2-methyl-6-nitrobenzoic anhydride (MNBA)-mediated coupling reaction has proven particularly effective for preparing these fluorescent conjugates, providing yields of 85% while maintaining the biological activity of the parent compound [1] [7].

Proteasome inhibitor derivatives constitute another important class of Ridaifen G modifications [13] [14]. Ridaifen-F represents a notable example of this approach, functioning as a non-peptidic small-molecule proteasome inhibitor with activity against chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolase activities [13] [14]. These derivatives have shown promise in overcoming drug resistance in cancer cells, particularly those resistant to existing proteasome inhibitors such as bortezomib [13] [14].

Bioconjugation strategies have been developed to improve the cellular delivery and target specificity of Ridaifen G derivatives [14]. The conjugation of Ridaifen-F with cell-penetrating peptides, particularly octaarginine sequences, has demonstrated enhanced intracellular uptake and improved activity against drug-resistant cell lines [14]. These conjugates represent a promising approach for overcoming the cellular permeability limitations that can restrict the efficacy of small-molecule therapeutics [14].

XLogP3

7.9

Dates

Last modified: 07-20-2023

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